1-cyclopentyl-4-bromo-5-hydroxymethylpyrazole chemical identifiers
1-cyclopentyl-4-bromo-5-hydroxymethylpyrazole chemical identifiers
The following technical guide details the chemical identity, synthesis, and application of 1-cyclopentyl-4-bromo-5-hydroxymethylpyrazole , a critical intermediate in the synthesis of pyrazole-based kinase inhibitors.
[1]
Executive Summary
1-cyclopentyl-4-bromo-5-hydroxymethylpyrazole (also known as (4-bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol ) is a functionalized heterocyclic building block used primarily in medicinal chemistry.[1] It serves as a "scaffold core" for developing ATP-competitive kinase inhibitors, particularly those targeting the Src family (e.g., Lck, Hck) and JAK family kinases. The cyclopentyl group provides hydrophobic bulk to fill the ATP-binding pocket's solvent-exposed region, while the hydroxymethyl group acts as a versatile handle for further functionalization (e.g., conversion to halides, amines, or ethers).[1]
Chemical Identifiers & Physicochemical Properties
This molecule is often generated in situ or supplied as its stable ester or acid precursors due to the reactivity of the primary alcohol. The identifiers below cover the target alcohol and its primary commercial precursors.
Core Identifiers
| Identifier Type | Data |
| Chemical Name | (4-bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol |
| Molecular Formula | C |
| Molecular Weight | 245.12 g/mol |
| SMILES | OCC1=C(Br)C=NN1C2CCCC2 |
| InChI Key | Not standardized in public databases; derived from structure |
| Structure Class | 1,4,5-Trisubstituted Pyrazole |
Key Precursors (Commercial Anchors)
Since the free alcohol is often a transient intermediate, researchers frequently procure the stable ester or acid forms:
| Precursor Name | CAS Registry Number | Role |
| Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate | 1856102-34-5 | Primary Starting Material |
| 4-Bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid | 1006494-04-7 | Alternative Precursor |
| Cyclopentylhydrazine Hydrochloride | 24214-73-1 | Core Synthesis Reagent |
Calculated Properties (Target Alcohol)
-
LogP (Predicted): ~2.1 (Moderate lipophilicity due to cyclopentyl ring)[1]
-
Topological Polar Surface Area (TPSA): ~41 Ų
-
H-Bond Donors: 1 (Hydroxyl)[1]
-
H-Bond Acceptors: 2 (Pyrazole N, Hydroxyl O)[1]
Synthesis & Production Protocols
The synthesis of 1-cyclopentyl-4-bromo-5-hydroxymethylpyrazole typically follows a convergent route starting from cyclopentylhydrazine.[1] The 1,5-substitution pattern is critical and is controlled during the initial cyclization step.
Synthetic Route: Ester Reduction Strategy
This is the industry-standard protocol for high-purity generation of the alcohol.[1]
Step 1: Cyclization (Formation of Pyrazole Core) [1]
-
Reagents: Cyclopentylhydrazine HCl + Dimethyl acetylenedicarboxylate (DMAD) or Methyl 2-formyl-3-oxopropanoate derivatives.[1]
-
Mechanism: Condensation followed by cyclization. Regioselectivity (1,5- vs 1,3-isomer) is temperature and solvent-dependent.[1]
-
Product: Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate.[1]
Step 2: Bromination
-
Reagents: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.
-
Conditions: 0°C to Room Temperature.
-
Outcome: Electrophilic aromatic substitution occurs exclusively at the C4 position (the most electron-rich site).
-
Intermediate: Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate (CAS 1856102-34-5 ).[1][2]
Step 3: Reduction to Alcohol
-
Reagents: Lithium Aluminum Hydride (LiAlH
) or DIBAL-H. -
Solvent: Anhydrous THF or DCM.
-
Protocol:
-
Dissolve ester (CAS 1856102-34-5) in anhydrous THF under N
. -
Cool to 0°C.
-
Add LiAlH
(1.1 equiv) dropwise. -
Stir for 1-2 hours (monitor by TLC/LCMS).
-
Quench with Fieser workup (Water/15% NaOH/Water).
-
Isolate the alcohol product.
-
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from raw materials to the target building block.
Caption: Step-wise synthesis of the target alcohol from cyclopentylhydrazine, highlighting the key commercial ester intermediate.
Applications in Drug Discovery
This scaffold is highly valued for its structural properties in Structure-Activity Relationship (SAR) studies.
Kinase Inhibitor Design
-
Hydrophobic Pocket Filling: The 1-cyclopentyl group is optimal for filling the hydrophobic "back pocket" (Gatekeeper region) of many tyrosine kinases. It provides better metabolic stability than a linear alkyl chain and better solubility than a phenyl ring.
-
Suzuki Coupling Handle: The 4-bromo substituent is a pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1] Researchers typically couple aryl boronic acids here to extend the molecule into the hinge-binding region of the kinase.
-
Linker Chemistry: The 5-hydroxymethyl group serves as a "linker" site.[1] It can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (mesylate/halide) to attach solubilizing groups (e.g., morpholine, piperazine).
Handling & Safety[1]
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The alcohol can oxidize to the aldehyde upon prolonged exposure to air.
-
Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water.
References
-
Chemical Abstracts Service (CAS). Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate (CAS 1856102-34-5).[1] Common Chemistry Database. [Link]
-
Chemical Abstracts Service (CAS). 4-Bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid (CAS 1006494-04-7).[1][3] Common Chemistry Database. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyrazoles.[Link][1]
